molecular formula C8H10BrClN2 B13034866 1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine

1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine

Cat. No.: B13034866
M. Wt: 249.53 g/mol
InChI Key: XDLGQJBJBKRMHY-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H10BrClN2 It is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with an ethane-1,2-diamine moiety

Preparation Methods

The synthesis of 1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-chlorobenzaldehyde with ethylenediamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine can be compared with similar compounds such as:

    1-(5-Bromo-2-chlorophenyl)ethane-1,2-diol: This compound has a similar structure but contains hydroxyl groups instead of amine groups.

    1-(5-Bromo-2-chlorophenyl)ethane-1,2-dinitrile: This compound contains nitrile groups instead of amine groups.

    1-(5-Bromo-2-chlorophenyl)ethane-1,2-dicarboxylic acid: This compound contains carboxylic acid groups instead of amine groups.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

1-(5-bromo-2-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrClN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2

InChI Key

XDLGQJBJBKRMHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CN)N)Cl

Origin of Product

United States

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